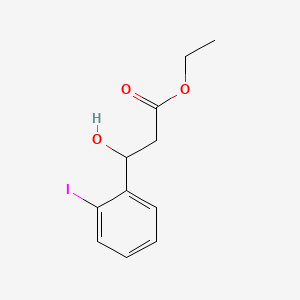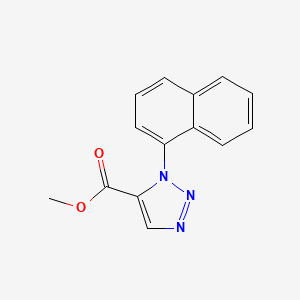
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The naphthalene moiety in this compound adds to its structural complexity and potential biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or dehydrohalogenation of a vicinal dihalide.
Cycloaddition Reaction: The azide and alkyne are then reacted under copper(I) catalysis (CuAAC) to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and naphthalene moiety make it a potential candidate for drug development, particularly as antimicrobial, antifungal, or anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Uniqueness
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of the triazole ring and naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and functionalizations, enhancing its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
methyl 3-naphthalen-1-yltriazole-4-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)13-9-15-16-17(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
Clave InChI |
PBZJSLZPWVQVBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=NN1C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


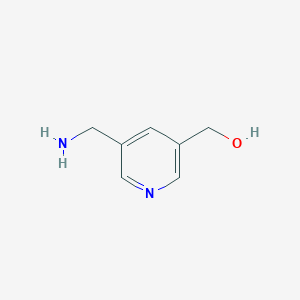
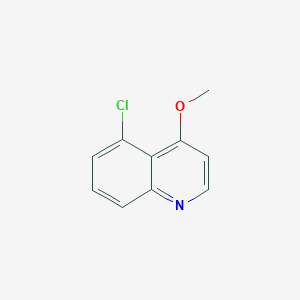
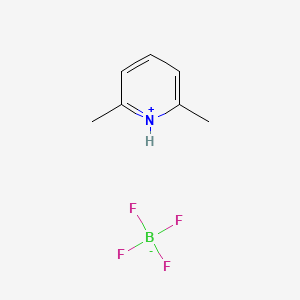
![8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/no-structure.png)
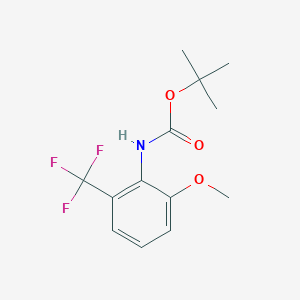

![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
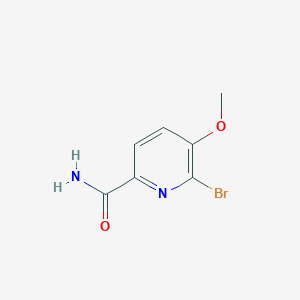
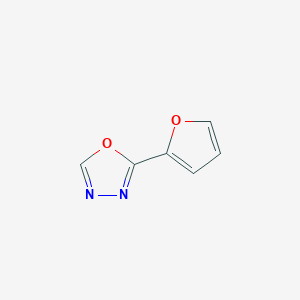
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
